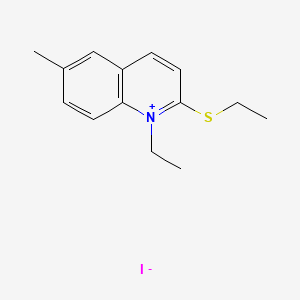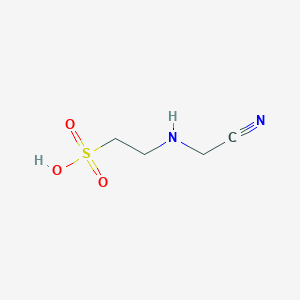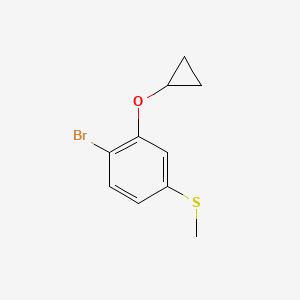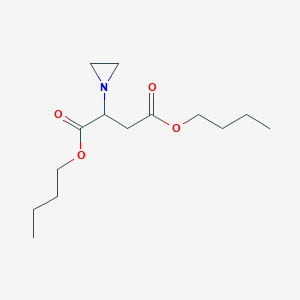
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is a quinolinium derivative that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of an ethyl group, an ethylthio group, and a methyl group attached to the quinolinium core, with iodide as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide typically involves the alkylation of quinoline derivatives. One common method is the reaction of 1-ethyl-2-methylquinolinium iodide with an ethylthio group under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of reduced quinolinium derivatives.
Substitution: Formation of quinolinium chloride or bromide derivatives.
Aplicaciones Científicas De Investigación
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. It can also interact with proteins and enzymes, inhibiting their activity. The presence of the ethylthio group enhances its ability to penetrate cell membranes, making it more effective in biological applications .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-methylquinolinium iodide
- 1-Ethyl-2-(ethylthio)-6-methoxyquinolinium iodide
- 1-Ethyl-2-(ethylthio)-quinolinium iodide
Uniqueness
Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57218-68-5 |
|---|---|
Fórmula molecular |
C14H18INS |
Peso molecular |
359.27 g/mol |
Nombre IUPAC |
1-ethyl-2-ethylsulfanyl-6-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C14H18NS.HI/c1-4-15-13-8-6-11(3)10-12(13)7-9-14(15)16-5-2;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
HFLKGEMADXBUGB-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)SCC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)





![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)

![5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B13968223.png)



